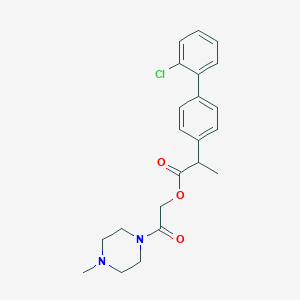![molecular formula C7H7N3 B012070 5-Methyl-5H-imidazo[4,5-c]pyridine CAS No. 105942-37-8](/img/structure/B12070.png)
5-Methyl-5H-imidazo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-5H-imidazo[4,5-c]pyridine is a heterocyclic compound that consists of an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Methyl-5H-imidazo[4,5-c]pyridine involves the reaction of 5-methyl-3,4-diaminopyridine with formic acid. The reaction mixture is boiled under reflux for several hours, leading to the formation of the desired compound . Another approach involves the use of various catalysts to facilitate the cyclization of appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-5H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms or the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and organometallic reagents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridines, oxo derivatives, and hydrogenated compounds .
Aplicaciones Científicas De Investigación
5-Methyl-5H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Methyl-5H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as GABA A receptors. By acting as a positive allosteric modulator, it enhances the receptor’s response to the neurotransmitter GABA, leading to various therapeutic effects . Additionally, it can inhibit enzymes like aromatase, contributing to its anti-cancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- Imidazo[4,5-b]pyridine
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyridine
Uniqueness
5-Methyl-5H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and its ability to modulate GABA A receptors. This distinguishes it from other imidazopyridine derivatives, which may have different biological activities and therapeutic potentials .
Propiedades
Número CAS |
105942-37-8 |
|---|---|
Fórmula molecular |
C7H7N3 |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
5-methylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C7H7N3/c1-10-3-2-6-7(4-10)9-5-8-6/h2-5H,1H3 |
Clave InChI |
OLLVRSDJSNWLTI-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=NC=NC2=C1 |
SMILES canónico |
CN1C=CC2=NC=NC2=C1 |
Sinónimos |
5H-Imidazo[4,5-c]pyridine,5-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B11987.png)




![Ethanone, 2-chloro-1-[2-hydroxy-4-(methylthio)phenyl]-](/img/structure/B12005.png)








